2-Tert-butylazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

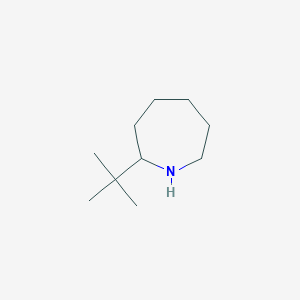

2-Tert-butylazepane is an organic compound with the chemical formula C10H21N. It is a seven-membered heterocyclic amine, where the nitrogen atom is part of the ring structure. The tert-butyl group is attached to the second carbon of the azepane ring, giving the compound its name.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a tert-butyl halide in the presence of a base. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-100°C) are usually sufficient.

Solvent: Common solvents include ethanol or other polar solvents.

Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-Tert-butylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Aplicaciones Científicas De Investigación

2-Tert-butylazepane has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-tert-butylazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Tert-butylpiperidine: Another seven-membered ring compound with similar structural features.

2-Tert-butylmorpholine: A six-membered ring compound with an oxygen atom in the ring.

2-Tert-butylpyrrolidine: A five-membered ring compound with a nitrogen atom in the ring.

Uniqueness

2-Tert-butylazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its larger ring size compared to similar compounds like piperidine or pyrrolidine allows for different conformational flexibility and reactivity .

Actividad Biológica

2-Tert-butylazepane is a cyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring containing a nitrogen atom and a tert-butyl group. Its chemical formula is C10H21N with a molecular weight of approximately 171.28 g/mol. The presence of the bulky tert-butyl group can influence the compound's lipophilicity and metabolic stability, factors that are critical in drug design and efficacy.

Pharmacological Effects

Research has indicated that azepane derivatives can exhibit diverse pharmacological effects, including:

- Antiviral Activity : Some studies suggest that azepane derivatives may inhibit viral replication by interfering with viral entry mechanisms.

- Neuropharmacological Effects : Given the nitrogen-containing structure, there is potential for central nervous system activity, although specific data on this compound remains sparse.

Case Study: Inhibition of HIV-1

A study evaluating compounds similar to this compound demonstrated that certain azepane derivatives could inhibit HIV-1 mediated cell-cell fusion and replication. The compounds were screened for their ability to disrupt the gp41 six-helix bundle formation, crucial for viral entry into host cells. The results indicated that certain structural modifications could enhance inhibitory potency .

| Compound | IC50 (μM) for gp41 Inhibition | IC50 (μM) for Cell-Cell Fusion | CC50 (μM) |

|---|---|---|---|

| 2D6 | 47.34 ± 2.72 | 15.3 ± 1.2 | >35 |

| 1004 | 42.32 ± 6.99 | 40.5 ± 1.2 | 40.5 |

This table illustrates the potency of selected compounds, highlighting the significance of structural features in determining biological activity.

Research Findings on Structural Modifications

Further investigations into the structure-activity relationships (SAR) of azepanes have revealed that modifications at the nitrogen position or variations in substituents can significantly alter biological properties. For instance, replacing the tert-butyl group with other alkyl or aryl groups may enhance metabolic stability while maintaining or improving biological efficacy .

Propiedades

IUPAC Name |

2-tert-butylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)9-7-5-4-6-8-11-9/h9,11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMDCKSILGQMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.